
(E)-but-2-enedioic acid;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;propane-1,2,3-triol is a compound that combines the properties of both (E)-but-2-enedioic acid and propane-1,2,3-triol. (E)-but-2-enedioic acid, also known as fumaric acid, is an unsaturated dicarboxylic acid, while propane-1,2,3-triol, commonly known as glycerol, is a simple polyol compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of (E)-but-2-enedioic acid with propane-1,2,3-triol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or acids.
Substitution: The hydroxyl groups in propane-1,2,3-triol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products may include halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and altering metabolic pathways. Additionally, its chemical structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.
Comparación Con Compuestos Similares
Similar Compounds
Malic Acid: Another dicarboxylic acid with similar properties to (E)-but-2-enedioic acid.
Glyceric Acid: A compound similar to propane-1,2,3-triol but with an additional carboxyl group.
Uniqueness
(E)-but-2-enedioic acid;propane-1,2,3-triol is unique due to its combination of an unsaturated dicarboxylic acid and a polyol. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
52007-78-0 |
|---|---|
Fórmula molecular |
C7H12O7 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C4H4O4.C3H8O3/c5-3(6)1-2-4(7)8;4-1-3(6)2-5/h1-2H,(H,5,6)(H,7,8);3-6H,1-2H2/b2-1+; |
Clave InChI |
VIAMIUDTTIDZCA-TYYBGVCCSA-N |
SMILES isomérico |
C(C(CO)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C(C(CO)O)O.C(=CC(=O)O)C(=O)O |
Números CAS relacionados |
52007-78-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


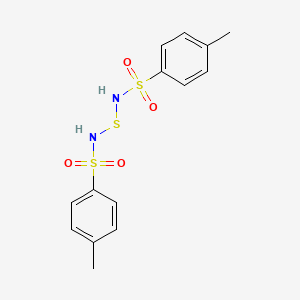

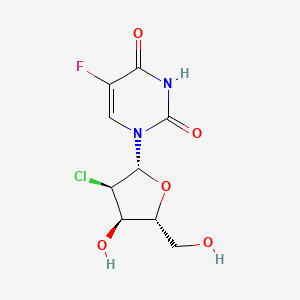
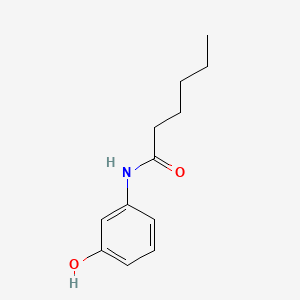
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)

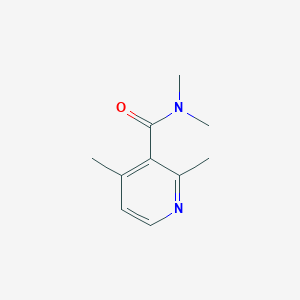
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
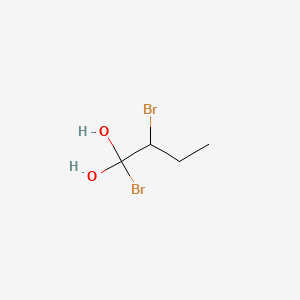
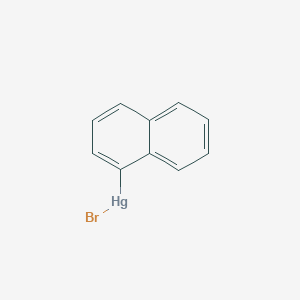
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)


